2-(3,5-Dichlorophenoxy)benzaldehyde
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Overview
Description
2-(3,5-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3,5-dichlorophenoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Scientific Research Applications
2-(3,5-Dichlorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is considered hazardous and has several safety warnings associated with it. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mechanism of Action
Target of Action
Telomerase plays a crucial role in maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This makes telomerase an important target for cancer chemotherapy .
Mode of Action
2-(3,5-Dichlorophenoxy)benzaldehyde interacts with telomerase, leading to its inhibition
Biochemical Pathways
The inhibition of telomerase by this compound affects the telomere length maintenance pathway . As a result of this inhibition, telomeres shorten over time, which can lead to cellular senescence or apoptosis, thereby limiting the proliferation of cancer cells .
Result of Action
The inhibition of telomerase by this compound leads to telomere erosion . This erosion can cause growth arrest, limiting the ability of cancer cells to divide and proliferate . This makes this compound a potential therapeutic agent for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dichlorophenoxy)benzaldehyde can be synthesized through several methods. One common route involves the reaction of 3,5-dichlorophenol with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(3,5-Dichlorophenoxy)benzoic acid.
Reduction: 2-(3,5-Dichlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenoxy)benzoic acid
- 2-(3,5-Dichlorophenoxy)benzyl alcohol
- 3-(3,5-Dichlorophenoxy)benzaldehyde
Uniqueness
2-(3,5-Dichlorophenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-12(6-10)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDUXSMMBFRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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